N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide
Description
N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a chlorine atom, a triazole ring, and a piperidine ring. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O2/c1-11(23-10-18-9-20-23)16(25)22-6-2-3-12(8-22)15(24)21-14-5-4-13(17)7-19-14/h4-5,7,9-12H,2-3,6,8H2,1H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVRHITFRIHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)NC2=NC=C(C=C2)Cl)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with a chloropyridine derivative, the compound is subjected to nucleophilic substitution reactions to introduce the desired functional groups.
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.
Coupling Reactions: The pyridine and triazole intermediates are then coupled using amide bond formation techniques, often involving reagents like carbodiimides (e.g., EDC, DCC) and catalysts (e.g., DMAP).
Final Assembly: The piperidine ring is introduced through reductive amination or other suitable methods, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonates under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide may be investigated for its potential as a bioactive molecule. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)acetyl]piperidine-3-carboxamide
- N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)butanoyl]piperidine-3-carboxamide
Uniqueness
N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
